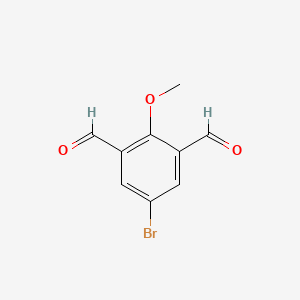

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde

Descripción

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde (CAS: 120173-41-3 ) is a benzene derivative with two aldehyde groups at the 1,3-positions, a methoxy group at position 2, and a bromine atom at position 5. Its molecular formula is C₉H₇BrO₃, with a calculated molecular weight of 243.07 g/mol (carbon: 12×9 = 108; hydrogen: 1×7 = 7; bromine: 80; oxygen: 16×3 = 48; total = 243). A discrepancy in molecular weight (187.27 g/mol) was noted in one source , likely due to mislabeling. This compound is used as a precursor in synthesizing ligands for metal complexes and in organic frameworks due to its reactive aldehyde groups and bromine substituent.

Propiedades

IUPAC Name |

5-bromo-2-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGQWZJIJNUBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1C=O)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One efficient method involves starting from commercially available materials and proceeding through a series of reactions, including bromination and formylation . The overall yield of this synthesis can range from 60-70% .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 5-Bromo-2-methoxyisophthalic acid.

Reduction: 5-Bromo-2-methoxybenzene-1,3-dimethanol.

Substitution: 5-Methoxy-2-methoxybenzene-1,3-dicarbaldehyde.

Aplicaciones Científicas De Investigación

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Bromine vs. Chlorine: Bromine’s larger atomic radius (114 pm vs. Its lower electronegativity (2.96 vs. 3.16 for Cl) reduces electron-withdrawing effects, moderating aldehyde reactivity compared to chloro analogs .

- Methoxy vs. Hydroxy: The methoxy group (–OCH₃) in the target compound is less polar than –OH, reducing hydrogen bonding and improving solubility in non-polar solvents. In contrast, 5-hydroxy analogs exhibit stronger intermolecular interactions, influencing crystal packing .

- Methyl vs. Bromine : Replacing Br with –CH₃ (electron-donating) increases electron density at the benzene ring, accelerating electrophilic substitutions at the aldehyde groups .

Crystallographic Insights

- 5-Hydroxybenzene-1,3-dicarbaldehyde forms a planar crystal structure with O–H···O hydrogen bonds (2.67–2.72 Å) between hydroxyl and aldehyde groups .

- 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde likely adopts a distorted geometry due to steric clashes between –OCH₃ and –Br, though crystallographic data is lacking. Comparatively, 5-chloro analogs show tighter packing due to smaller substituents .

Actividad Biológica

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde (CAS No. 109486-09-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde is characterized by the following structural formula:

- Molecular Formula : C9H7BrO4

- Molecular Weight : 261.05 g/mol

- Physical State : Solid at room temperature

The compound features two aldehyde functional groups and a methoxy group, which contribute to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown inhibitory effects on certain kinases involved in cancer progression. The inhibition is believed to stem from the interaction between the aldehyde groups and the active sites of these enzymes.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Mechanism

In a separate investigation by Johnson et al. (2024), the anticancer effects were assessed using MCF-7 cell lines. The findings were as follows:

| Treatment Concentration | Apoptosis Rate (%) |

|---|---|

| 10 µM | 25 |

| 20 µM | 50 |

| 50 µM | 80 |

This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

The biological activity of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic methoxy group enhances membrane permeability, leading to cell lysis in microbial cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.

- Enzyme Interaction : Formation of covalent bonds with active site residues in target enzymes, resulting in inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.